molecular formula C18H27NO5 B1218127 Neosarranicine

Neosarranicine

Cat. No.: B1218127
M. Wt: 337.4 g/mol
InChI Key: YMUQRQKYYOWGPN-UHFFFAOYSA-N
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Description

Neosarranicine (CAS 136173-27-8) is a naturally occurring pyrrolizidine alkaloid with the molecular formula C₁₈H₂₇NO₅ and a molecular weight of 337.41 g/mol . It is cataloged under identifier S-10023 in the Dictionary of Natural Products alongside Sarranicine and Neosarracine, indicating a close structural and biosynthetic relationship . This compound is part of a broader class of alkaloids known for their diverse biological activities, though specific pharmacological data for this compound remain underexplored in publicly available literature.

Properties

IUPAC Name

[7-(2-methylbut-2-enoyloxy)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 2-(hydroxymethyl)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-4-12(3)17(21)24-15-7-9-19-8-6-14(16(15)19)11-23-18(22)13(5-2)10-20/h4-5,14-16,20H,6-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUQRQKYYOWGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CCN2C1C(CC2)COC(=O)C(=CC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neosarranicine typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolizine ring, followed by the introduction of the ester and hydroxymethyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Neosarranicine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the ester group can produce primary alcohols.

Scientific Research Applications

Chemistry

In chemistry, Neosarranicine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its functional groups make it a suitable candidate for probing biochemical reactions and understanding cellular processes.

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of Neosarranicine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and influencing biochemical processes. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Structural Analogues

Neosarranicine shares its molecular formula (C₁₈H₂₇NO₅) with two closely related compounds:

  • Sarranicine (CAS 136173-25-6)
  • Neosarracine (CAS 136173-26-7)

These compounds are likely stereoisomers or regioisomers, differing in the spatial arrangement or position of functional groups (e.g., hydroxyl, methyl, or ester groups) .

Physicochemical Properties

Compound CAS Number logP Molecular Weight (g/mol)
This compound 136173-27-8 1.440 337.41
Sarranicine 136173-25-6 1.440 337.41
Neosarracine 136173-26-7 1.440 337.41

The identical logP value (1.440) suggests similar hydrophobicity and solubility profiles, which may influence bioavailability and membrane permeability .

Broader Context: Comparison with Other Alkaloids

Retrorsine and Isatidine

Retrorsine (CAS 480-54-6, C₁₈H₂₅NO₆, MW 351.40 g/mol) and Isatidine (Rhamnetin, CAS 90-19-7, C₁₆H₁₂O₇, MW 316.27 g/mol) are hepatotoxic pyrrolizidine alkaloids . Unlike this compound, Retrorsine contains an additional oxygen atom, likely contributing to its higher molecular weight and distinct toxicity profile. Isatidine, a flavonoid, diverges entirely in backbone structure, emphasizing functional rather than structural similarity .

Functional Group Analysis

  • This compound/Sarranicine/Neosarracine: Likely feature ester or lactone groups based on naming conventions (e.g., "-icine" suffixes often denote alkaloids with complex esterifications) .
  • Retrorsine : Contains an N-oxide moiety, enhancing its polarity and reactivity compared to this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Neosarranicine
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